

In-Depth Technical Guide: 3-Amino-5-nitro-o-toluamide (3-ANOT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-ANOT

Cat. No.: B1265467

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Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-nitro-o-toluamide (**3-ANOT**), a significant metabolite of the coccidiostatic drug dinitolmide. This document details the physicochemical properties of **3-ANOT**, outlines a detailed analytical methodology for its quantification in biological matrices, and explores its metabolic context. The information presented herein is intended to support research and development activities related to veterinary drug metabolism, food safety, and toxicology.

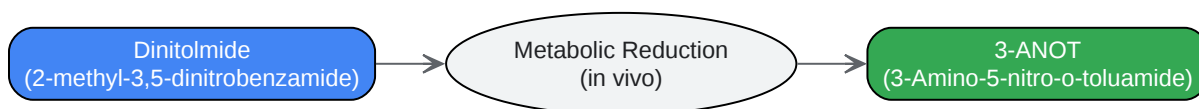
Physicochemical Properties of 3-ANOT

3-Amino-5-nitro-o-toluamide, commonly referred to as **3-ANOT**, is the primary metabolite of dinitolmide (also known as zoalene), a veterinary drug used for the prevention and control of coccidiosis in poultry. Understanding the fundamental properties of **3-ANOT** is crucial for its analysis and for assessing its biological significance.

Property	Value	Reference
CAS Number	3572-44-9	[1][2]
Molecular Weight	195.18 g/mol	[2]
Molecular Formula	C8H9N3O3	[2]
Synonyms	3-Amino-2-methyl-5-nitrobenzamide	[2]

Metabolic Pathway of Dinitolmide to 3-ANOT

Dinitolmide undergoes biotransformation in poultry, leading to the formation of its major metabolite, **3-ANOT**. This metabolic process is a key consideration in toxicokinetic and residue analyses. The primary transformation involves the reduction of one of the nitro groups of dinitolmide to an amino group.



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Caption: Metabolic conversion of Dinitolmide to its primary metabolite, **3-ANOT**.

Experimental Protocol: Quantification of 3-ANOT in Eggs by LC-MS/MS

The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of **3-ANOT** residues in chicken eggs. This method is crucial for monitoring compliance with food safety regulations.

Sample Preparation

- Homogenization: Homogenize a whole egg sample (both yolk and white).
- Extraction:

- Weigh 10 g of the homogenized egg into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of acetonitrile and 1 mL of 1 M acetic acid.
- For quantitative analysis, add an appropriate amount of a stable isotope-labeled internal standard.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Clean-up (On-line Solid Phase Extraction - SPE):
 - The supernatant from the extraction step is subjected to automated on-line SPE for matrix clean-up. This step is critical for removing interfering substances from the complex egg matrix.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is suitable for the separation.
 - Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
 - Injection Volume: 10-20 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for **3-ANOT**.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for **3-ANOT** need to be determined by direct infusion of a standard solution.

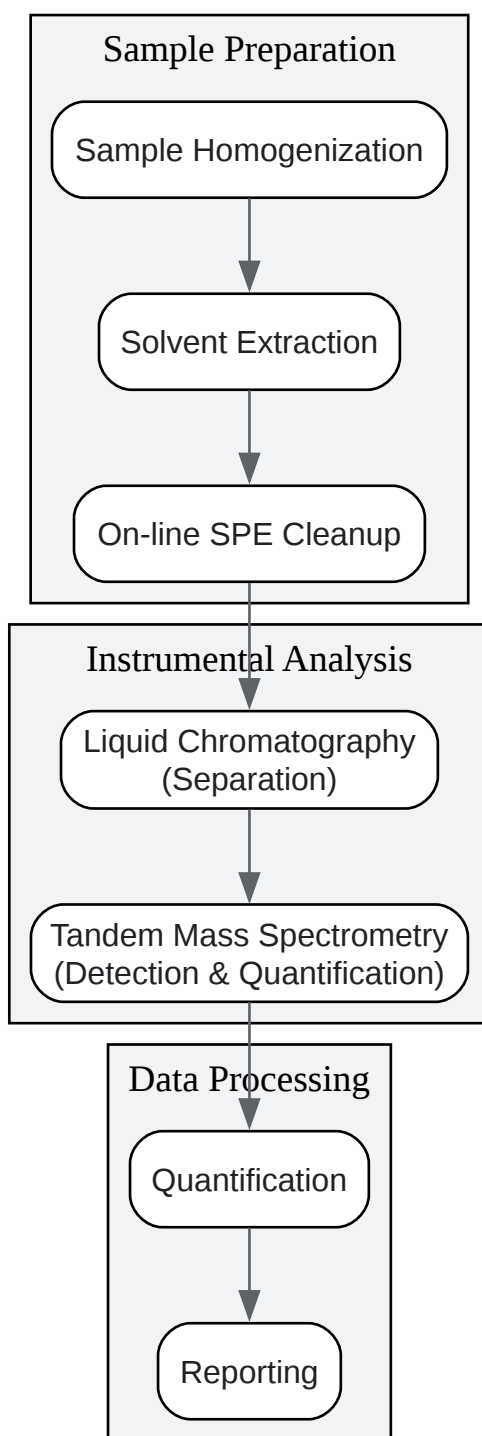
Method Validation Parameters

To ensure the reliability of the analytical method, the following parameters should be validated according to international guidelines (e.g., SANTE/11813/2017):

Parameter	Specification
Linearity	A calibration curve should be established with a correlation coefficient (r^2) > 0.99.
Limit of Detection (LOD)	The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ≥ 3).
Limit of Quantification (LOQ)	The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ≥ 10). For many veterinary drug residues in eggs, LOQs are often in the range of 0.5 to 5 $\mu\text{g/kg}$ [3].
Accuracy (Recovery)	The percentage of the true concentration of the analyte that is recovered by the analytical method. Typically expected to be within 70-120%.
Precision (Repeatability & Reproducibility)	Expressed as the relative standard deviation (RSD), which should generally be $\leq 20\%$.

Experimental Workflow

The overall workflow for the analysis of **3-ANOT** in biological samples is depicted below.



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Caption: General workflow for the analysis of **3-ANOT** in biological matrices.

Conclusion

This technical guide provides essential information on **3-ANOT**, including its physicochemical properties, metabolic origin, and a detailed protocol for its quantification in eggs using LC-MS/MS. The provided methodologies and data are intended to serve as a valuable resource for professionals in the fields of veterinary drug analysis, food safety, and toxicology, facilitating further research and ensuring the monitoring of veterinary drug residues in the food supply.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Amino-5-nitro-o-toluamide (3-ANOT)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265467#3-anot-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1265467#3-anot-cas-number-and-molecular-weight)

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